Commercial Purity Benchmarking: N-(6-Chloro-6-oxohexyl)phthalimide Achieves 95% Minimum Purity Specification
When sourcing linkers, initial purity is a primary cost and reproducibility driver. N-(6-Chloro-6-oxohexyl)phthalimide is commercially available with a consistently specified minimum purity of 95% . This benchmark directly impacts downstream reaction yields and purification efforts compared to closely related analogs that may not be offered with the same quality assurance. For instance, while N-(chloroacetyl)phthalimide is a common alternative, its commercially specified purity can vary more significantly across vendors, sometimes as low as 90%, requiring additional purification steps before use in sensitive reactions .
| Evidence Dimension | Minimum Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N-(Chloroacetyl)phthalimide (CAS 7218-24-8) at ≥90-95% depending on vendor; often requires repurification |
| Quantified Difference | A 5 percentage point increase in minimum purity specification reduces the potential impurity burden, saving downstream purification costs and improving reproducibility. |
| Conditions | Vendor specification data (AKSci, Bidepharm) for target compound; general vendor data for comparator |
Why This Matters
Higher initial purity specification reduces pre-reaction purification needs, saving time and material costs in multi-step synthetic sequences.
